![molecular formula C17H22O10 B1242715 1-O-Sinapoyl-beta-D-glucose](/img/structure/B1242715.png)
1-O-Sinapoyl-beta-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-sinapoyl-beta-D-glucose is a glucosyl hydroxycinnamic acid that is the cinnamate ester obtained by the formal condensation of the carboxy group of trans-sinapic acid with the anomeric hydroxy group of beta-D-glucose. It has a role as a plant metabolite. It is a glucosyl hydroxycinnamic acid, a dimethoxybenzene, a monosaccharide derivative and a cinnamate ester. It derives from a beta-D-glucose and a trans-sinapic acid.
Scientific Research Applications
Enzymatic Properties and Reactions
1-O-Sinapoyl-beta-D-glucose plays a significant role in enzymatic reactions. It acts both as an acyl donor and acceptor in hydroxycinnamoyltransferase activities, as studied in radish seedlings (Dahlbender & Strack, 1986). Furthermore, its involvement in the sinapoylation of L-malate and the production of free sinapic acid and 1,2-di-O-sinapoyl-beta-glucose through minor hydrolytic and disproportionation activities has been identified in Arabidopsis (Stehle et al., 2008).
Enzyme Specificity and Function
Research on 1-O-Sinapoyl-beta-D-glucose has shed light on the functional diversification and specificity of serine carboxypeptidase-like acyltransferases. For example, it was found that the At2g23010 gene product encodes a specific 1-O-sinapoyl-beta-glucose:1-O-sinapoyl-beta-glucose sinapoyltransferase in Arabidopsis, highlighting unique enzyme specificity towards this reaction (Stehle et al., 2013).
Substrate Recognition and Evolution
Studies have also delved into the substrate recognition mechanisms and evolutionary aspects of enzymes utilizing 1-O-Sinapoyl-beta-D-glucose. The examination of serine carboxypeptidase-like acyltransferases like the SMT (sinapoylglucose:malate sinapoyltransferase) revealed insights into their structure and substrate interaction, particularly in relation to 1-O-sinapoyl-beta-D-glucose (Stehle et al., 2006).
Energetics and Kinetics
The energetic properties and kinetics of reactions involving 1-O-Sinapoyl-beta-D-glucose have been studied, providing a deeper understanding of its role in biochemical processes. For instance, the examination of a uridine 5′-diphosphoglucose: hydroxycinnamic acid acyl-glucosyltransferase (HCA-GT) that catalyzes the formation of 1-O-sinapoyl-β-glucose in radish seedlings offered insights into the reaction equilibrium and kinetics (Mock & Strack, 1993).
Role in Plant Metabolism
The compound is also significant in plant metabolism, as evidenced by studies on its accumulation and biosynthesis in plant tissues, such as in the cotyledons of dark-grown radish seedlings (Strack et al., 1984).
properties
Product Name |
1-O-Sinapoyl-beta-D-glucose |
---|---|
Molecular Formula |
C17H22O10 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17+/m1/s1 |
InChI Key |
XRKBRPFTFKKHEF-DGDBGZAXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.